molecular formula C23H19ClN2O3S B3011962 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 372503-57-6

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B3011962
CAS No.: 372503-57-6
M. Wt: 438.93
InChI Key: PXAXTOAIXMWOIW-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrolone core substituted with a thiazol-2-yl group, a 4-chlorobenzoyl moiety, and a 4-isopropylphenyl ring. This scaffold is structurally related to bioactive molecules targeting enzymes, antimicrobial agents, and anti-inflammatory compounds .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-13(2)14-3-5-15(6-4-14)19-18(20(27)16-7-9-17(24)10-8-16)21(28)22(29)26(19)23-25-11-12-30-23/h3-13,19,27H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDPESCVCNJTCL-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, with the CAS number 728886-43-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C30H27ClN2O3C_{30}H_{27}ClN_{2}O_{3}, with a molar mass of approximately 499 g/mol. The structure includes a thiazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC30H27ClN2O3
Molar Mass499 g/mol
CAS Number728886-43-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and colon cancer cells.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for several key enzymes involved in disease processes. For instance, it may inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition of such enzymes can lead to reduced tumor proliferation rates.

Case Studies

  • Antimicrobial Study : A study conducted on a series of thiazole derivatives demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6 mg/mL against various bacterial strains, suggesting a strong potential for development as antibacterial agents .
  • Anticancer Research : In a study evaluating the anticancer effects of pyrrol derivatives, it was found that certain compounds induced apoptosis in breast cancer cells with IC50 values significantly lower than standard chemotherapeutics . This suggests that the compound could be explored further for its therapeutic potential in oncology.
  • Enzyme Inhibition Analysis : Research on enzyme inhibitors highlighted that derivatives containing thiazole rings effectively inhibited urease activity with IC50 values comparable to established inhibitors . This positions them as promising candidates for further pharmacological development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound shares a common pyrrolone-thiazole backbone with several analogs, differing primarily in substituents:

Table 1: Structural Analogs and Key Differences
Compound Name Substituent Modifications Molecular Weight Notable Properties/Activities Reference
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one (Target Compound) 4-isopropylphenyl, 4-chlorobenzoyl, thiazol-2-yl 453.90 g/mol* N/A (Structural focus) -
5-(4-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-methylbenzoyl, 2-hydroxypropyl, 4-chlorophenyl 386.12 g/mol Lower molecular weight; potential altered solubility
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1198) Thiophene-2-carbonyl, 4,5-dimethylthiazole, thiophen-2-yl 402.44 g/mol IC50 = 2.6 μM (matriptase inhibition)
4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-butoxybenzoyl, 5-methyl-1,3,4-thiadiazol-2-yl, 4-chlorophenyl 498.97 g/mol Enhanced lipophilicity due to butoxy group
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 3-(dimethylamino)propyl, 4-methoxyphenyl 428.91 g/mol Basic side chain improves aqueous solubility

*Calculated using PubChem’s molecular formula (C24H20ClN2O3S).

Impact of Substituents on Properties

  • Halogen Substitutions : Replacement of the 4-chlorobenzoyl group with 4-fluorobenzoyl (as in ) preserves isostructurality but alters intermolecular interactions in crystal packing .
  • Aroyl Group Variations : Thiophene-2-carbonyl () reduces electron-withdrawing effects compared to chlorobenzoyl, possibly lowering enzymatic inhibition potency .

Physicochemical Properties

  • Solubility: The dimethylaminopropyl substituent in ’s compound increases water solubility compared to the target compound’s isopropylphenyl group .
  • Crystallinity : Isostructural chloro and bromo derivatives () exhibit nearly identical crystal structures, implying predictable solid-state behavior for halogen-substituted analogs .

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